An In-Depth Technical Guide to the Synthesis of 2-Anthraquinonecarboxylic Acid from Phthalic Anhydride
An In-Depth Technical Guide to the Synthesis of 2-Anthraquinonecarboxylic Acid from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multi-step synthesis of 2-anthraquinonecarboxylic acid, a significant organic intermediate, starting from phthalic anhydride and toluene. The process involves a sequence of a Friedel-Crafts acylation, an intramolecular cyclization, and a final oxidation step. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes the core chemical pathways and workflows.
Overall Synthesis Pathway
The transformation of phthalic anhydride and toluene into 2-anthraquinonecarboxylic acid is a robust three-step process.
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Step 1: Friedel-Crafts Acylation. Toluene undergoes an electrophilic aromatic substitution reaction with phthalic anhydride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃), to predominantly form 2-(4-methylbenzoyl)benzoic acid.
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Step 2: Intramolecular Cyclization. The resulting keto-acid is then cyclized via an intramolecular acylation reaction in the presence of a strong dehydrating agent, such as fuming sulfuric acid, to yield 2-methylanthraquinone.
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Step 3: Oxidation. The methyl group on the anthraquinone core is oxidized to a carboxylic acid, yielding the final product, 2-anthraquinonecarboxylic acid.
Step 1: Friedel-Crafts Acylation of Toluene
This initial step involves the acylation of toluene with phthalic anhydride. The methyl group of toluene is an ortho-, para-directing activator, leading to a mixture of isomers. The para-substituted product, 2-(4-methylbenzoyl)benzoic acid (also known as p-toluyl-o-benzoic acid), is the desired intermediate for this synthesis.
Experimental Protocol
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Apparatus: A round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is required. The system should be protected from atmospheric moisture, as anhydrous aluminum chloride is highly water-sensitive.[1][2]
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Reagents:
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Phthalic Anhydride
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Toluene (in excess, serves as both reactant and solvent)
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Anhydrous Aluminum Chloride (AlCl₃)
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Procedure:
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Charge the flask with phthalic anhydride and excess toluene.[2]
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Cool the mixture in an ice bath to approximately 0-5°C.[1][3]
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While stirring vigorously, add anhydrous aluminum chloride in small portions over a period of 1-2 hours, maintaining the low temperature. The reaction is highly exothermic.[2][3]
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It is then typically heated (e.g., on a steam bath at 60-70°C) for 2-3 hours to ensure the reaction goes to completion.[2]
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Work-up:
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Cool the reaction mixture and pour it slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][2]
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The excess toluene is removed by steam distillation.[2]
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The remaining aqueous solution contains the product. It is heated and filtered to remove any insoluble impurities. The hot filtrate is then acidified with hydrochloric acid to precipitate the 2-(4-methylbenzoyl)benzoic acid.[2]
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The precipitated solid is collected by filtration, washed with cold water, and dried.[2]
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Data Summary: Friedel-Crafts Acylation
| Parameter | Value / Condition | Source |
| Molar Ratio (Phthalic Anhydride : AlCl₃) | ~1 : 2.2 | [2] |
| Molar Ratio (Phthalic Anhydride : Toluene) | ~1 : 6.4 (Toluene in excess) | [2] |
| Reaction Temperature | 0-10°C during AlCl₃ addition, then 60-70°C | [1][2] |
| Reaction Time | 3-5 hours | [2] |
| Typical Yield | 96% | [2] |
Step 2: Intramolecular Cyclization
The synthesized 2-(4-methylbenzoyl)benzoic acid undergoes an intramolecular Friedel-Crafts acylation (cyclization) to form the tricyclic anthraquinone core. This reaction requires a strong acid to protonate the carboxylic acid, which then allows the acylium ion to form and attack the second aromatic ring.
Experimental Protocol
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Apparatus: A round-bottomed flask protected by a drying tube (e.g., calcium chloride).
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Reagents:
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2-(4-methylbenzoyl)benzoic acid
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Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)[4]
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Procedure:
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Work-up:
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After cooling, the reaction mixture is poured cautiously onto a large volume of cracked ice.[4]
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The precipitated 2-methylanthraquinone is digested with steam for about 20 minutes to facilitate filtration.[4]
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The solid is collected by suction filtration. A robust filter medium may be necessary.[4]
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The filter cake is washed thoroughly with hot water, followed by digestion in a hot, dilute ammonia or sodium carbonate solution to neutralize any remaining acid.[4]
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The product is filtered again, washed with hot water until the filtrate is neutral, and then dried.[4]
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Data Summary: Cyclization Reaction
| Parameter | Value / Condition | Source |
| Reagent | Fuming Sulfuric Acid (20% SO₃) | [4] |
| Reactant/Acid Ratio (w/w) | ~1 g acid / 9 g fuming H₂SO₄ | [4] |
| Reaction Temperature | 100°C (steam bath) or 125-130°C | [4] |
| Reaction Time | 0.5 - 2 hours | [4] |
| Typical Yield | 81-90% | [4] |
Step 3: Oxidation of 2-Methylanthraquinone
The final step is the oxidation of the methyl group of 2-methylanthraquinone to a carboxylic acid. This can be achieved using various oxidizing agents, though conditions must be controlled to prevent over-oxidation or degradation of the anthraquinone ring system. A common method involves oxidation with chromic acid in an acetic acid solvent.
Experimental Protocol (General Method)
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Apparatus: A three-necked flask fitted with a mechanical stirrer, thermometer, and reflux condenser.
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Reagents:
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2-Methylanthraquinone
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Glacial Acetic Acid (Solvent)
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Sodium Dichromate (Na₂Cr₂O₇) or Chromic Anhydride (CrO₃)
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Concentrated Sulfuric Acid (Catalyst)
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Procedure:
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Dissolve 2-methylanthraquinone in glacial acetic acid in the reaction flask and heat the solution to reflux.
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Prepare a solution of the oxidizing agent (e.g., sodium dichromate) in a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid.
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Add the oxidant solution dropwise to the refluxing solution of 2-methylanthraquinone over several hours.
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After the addition is complete, continue to reflux the mixture for an additional period to ensure complete oxidation.
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Work-up:
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Cool the reaction mixture. The product, 2-anthraquinonecarboxylic acid, often precipitates from the cooled solution.
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Pour the mixture into water to fully precipitate the product and dissolve inorganic salts.
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Filter the crude product and wash it with water to remove residual acid and chromium salts.
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Purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or by dissolving the acid in a dilute alkaline solution, filtering, and re-precipitating with acid.
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Data Summary: Oxidation Reaction
| Parameter | Value / Condition |
| Oxidizing Agent | Sodium Dichromate / Sulfuric Acid |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118°C) |
| Reaction Time | 4-8 hours |
| Typical Yield | Moderate to high (specific yields vary with exact conditions) |
Experimental Workflow and Purification
The overall laboratory process follows a logical sequence of synthesis, isolation, and purification for each intermediate and the final product.
